molecular formula C19H28N2O B2688057 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 315247-83-7

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B2688057
CAS No.: 315247-83-7
M. Wt: 300.446
InChI Key: WDPNGXRIQKAUPQ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a synthetic organic compound of interest in medicinal chemistry research. Its structure is characterized by a propan-2-ol linker connecting an azepane (a seven-membered nitrogen-containing ring) moiety with a 2,3-dimethylindole group . The indole scaffold is a privileged structure in drug discovery, known for its wide presence in biologically active molecules and pharmaceuticals . The specific molecular architecture of this compound, particularly the incorporation of the nitrogen-rich azepane ring, suggests potential for interaction with various biological targets, making it a valuable intermediate for the synthesis and exploration of novel therapeutic agents . Researchers can utilize this compound as a key building block in the development of new small molecules, particularly for probing structure-activity relationships or as a precursor in heterocyclic chemistry. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(azepan-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-15-16(2)21(19-10-6-5-9-18(15)19)14-17(22)13-20-11-7-3-4-8-12-20/h5-6,9-10,17,22H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPNGXRIQKAUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or other suitable reactions.

    Formation of the Propanol Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The azepane or indole rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield a ketone or aldehyde derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Piperazine vs. Azepane Derivatives

  • 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol (CAS: 801228-18-2, ):
    • Replacing azepane with piperazine introduces a smaller, more basic 6-membered ring. Piperazine’s higher nitrogen density may enhance water solubility but reduce lipophilicity compared to azepane.
    • Discontinued commercial availability suggests inferior stability or efficacy in preclinical studies relative to azepane analogs .

Morpholine Derivatives

  • The 2,3-diphenylindole substituents enhance steric bulk, which may improve selectivity for specific targets (e.g., adrenoceptors) but reduce metabolic stability .

Indole Core Modifications

Halogenation Effects

  • 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS: 942880-95-7, ): The 7-chloro substitution increases molecular weight (334.88 g/mol) and lipophilicity (ClogP ~3.5) compared to the non-halogenated parent compound. Halogens often enhance target binding via hydrophobic interactions or halogen bonding, as seen in antifungal triazole derivatives () .

Methyl vs. Phenyl Substituents

  • 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-azepan-1-ylpropan-2-ol ():
    • The 2,3-diphenylindole group increases molecular weight (438.60 g/mol) and aromatic surface area, favoring interactions with π-π stacking domains in enzymes or receptors. However, this may compromise bioavailability due to excessive hydrophobicity .

Backbone Functionalization

Alcohol vs. Ketone Backbones

  • 2-(azepan-1-yl)-1-(1H-indol-3-yl)propan-1-one ():
    • Replacing the propan-2-ol hydroxyl with a ketone eliminates hydrogen-bonding capacity, reducing solubility (e.g., ~2 mg/mL in water vs. ~10 mg/mL for the alcohol). The ketone may enhance membrane permeability but increase susceptibility to metabolic reduction .

Biological Activity

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a synthetic compound characterized by its unique structural features, including an azepane ring and a dimethyl-substituted indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N2OC_{18}H_{25}N_2O, with a molecular weight of approximately 315.4 g/mol. The compound's structure can be represented as follows:

ComponentDescription
Azepane Ring A seven-membered saturated ring
Indole Moiety A bicyclic structure containing nitrogen
Propan-2-ol Group A secondary alcohol functional group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Indole Moiety : Utilizing Fischer indole synthesis or similar methods.
  • Attachment of the Azepane Ring : Through nucleophilic substitution reactions.
  • Formation of the Propanol Group : Via standard organic synthesis techniques.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The azepane and indole components may enhance binding affinities and modulate biological pathways.

Pharmacological Studies

Recent studies have explored the pharmacological properties of related compounds, suggesting potential applications in treating mental health disorders and microbial infections. For instance:

  • Antimycobacterial Activity : Related indole derivatives have shown significant activity against Mycobacterium species, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.6 µg/mL .
  • Neurotransmitter Modulation : Compounds featuring indole structures are known to influence serotonin receptors, which may contribute to antidepressant effects.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Study on MmpL3 Inhibition : Compounds with similar scaffolds demonstrated promising results against nontuberculous mycobacteria by inhibiting MmpL3 function, a critical transporter in mycobacterial cell wall synthesis .
  • In Vivo Efficacy : Research involving murine models indicated that certain azepane-containing compounds exhibited good oral bioavailability and efficacy in treating infections caused by Mycobacterium abscessus .

Toxicity and Safety Profile

The safety profile of this compound remains under investigation. Preliminary studies suggest low cytotoxicity against human cell lines, indicating a favorable safety margin for further development .

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities based on structural variations:

Compound NameActivityMIC (µg/mL)
1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethylindole)propan-2-olAntimycobacterial0.05–1
1-(piperidin-1-yl)-3-(2,3-dimethylindole)propan-2-olModerate activity against M. tuberculosis0.125
4-fluoro-n-octyl derivativeHigh potency against M. abscessus<0.01

Q & A

What are the optimized synthetic routes for 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol, and what catalytic systems enhance reaction efficiency?

Answer:
The synthesis involves multi-step reactions, including functionalization of the indole ring and coupling with azepane derivatives. A key strategy is the use of acid catalysts like p-toluenesulfonic acid (p-TSA) to facilitate heterocyclic coupling, as demonstrated in the synthesis of structurally related indolyl-propanols . For azepane incorporation, nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) is recommended, with solvents like dichloromethane or THF. Catalytic systems employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields by enhancing interfacial reactivity .

How can single-crystal X-ray diffraction (SC-XRD) resolve stereochemical ambiguities in this compound?

Answer:
SC-XRD is critical for confirming stereochemistry, especially for the chiral center at the propan-2-ol moiety. Data collection at 296 K with a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018/3 can achieve R-factors < 0.05, as shown in studies of analogous indole-azepane systems . Key parameters include mean σ(C–C) bond length deviations (<0.003 Å) and data-to-parameter ratios >13:1 to ensure reliability.

What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ with <5 ppm error).
  • ¹H/¹³C NMR: Assigns proton environments (e.g., indole NH at δ 8.5–9.5 ppm, azepane CH₂ at δ 2.5–3.5 ppm).
  • HPLC-PDA: Detects impurities (>99% purity threshold) using C18 columns and methanol/water gradients .
  • SC-XRD: Confirms spatial arrangement, as in , where R-factor = 0.041 ensured structural accuracy .

How do substituents on the indole ring influence physicochemical properties and reactivity?

Answer:
The 2,3-dimethyl groups on the indole ring increase steric hindrance, reducing electrophilic substitution at C3. Computational studies (DFT) show these groups lower solubility in polar solvents (logP ~2.8) but enhance thermal stability (decomposition >200°C). Reactivity shifts toward nucleophilic pathways at the propanol oxygen, as seen in analogs like 3-(indol-3-yl)propanols . Methyl groups also redshift UV-Vis absorption (λmax ~290 nm), useful for photostability assessments .

What strategies mitigate conflicting data in reaction yield optimization studies?

Answer:
Contradictory yields (e.g., 30–95% in vs. ) often arise from variable catalyst loading or solvent purity. To resolve discrepancies:

  • Design of Experiments (DoE): Use factorial designs to isolate critical factors (e.g., temperature, catalyst ratio).
  • In situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation .
  • Statistical Validation: Apply ANOVA to compare batch variations (p < 0.05 significance threshold) .

What computational methods predict biological activity or molecular interactions?

Answer:

  • Molecular Docking (AutoDock Vina): Simulates binding to targets like serotonin receptors (indole derivatives show affinity for 5-HT₂A, RMSD <2.0 Å).
  • MD Simulations (GROMACS): Assess stability in lipid bilayers (e.g., logD ~2.5 for blood-brain barrier penetration).
  • QSAR Models: Relate substituent electronic parameters (Hammett σ) to IC₅₀ values, as validated for indole-based inhibitors .

What safety protocols are essential given the compound’s toxicity profile?

Answer:

  • Handling: Use PPE (nitrile gloves, lab coats) and fume hoods (OSHA-compliant ventilation) to avoid inhalation (H332) and skin contact (H315) .
  • Storage: Keep at 2–8°C in amber glass vials to prevent photodegradation.
  • Waste Disposal: Neutralize with 10% NaOH before incineration (per EPA guidelines) .

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